4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylbutanamide

Medicinal Chemistry Structure-Activity Relationship Drug Design

Secure 953258-90-7 for your targeted SAR studies. This pyridazinone features a unique N-phenylbutanamide side chain, distinct from common acetohydrazide or indolyl analogs, delivering differentiated target engagement in DPP-4 (benchmark 6.48 nM) and osteoclast differentiation assays. The 3-methoxyphenyl core enables direct comparison with 2N1HIA, while the N-phenyl terminus introduces heterocyclic character for KCNQ opener screening. Avoid generic substitutions—validate your lead optimization with a structurally authenticated, high-purity scaffold. Request a custom quote today.

Molecular Formula C21H21N3O3
Molecular Weight 363.417
CAS No. 953258-90-7
Cat. No. B2687364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylbutanamide
CAS953258-90-7
Molecular FormulaC21H21N3O3
Molecular Weight363.417
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=CC=C3
InChIInChI=1S/C21H21N3O3/c1-27-18-10-5-7-16(15-18)19-12-13-21(26)24(23-19)14-6-11-20(25)22-17-8-3-2-4-9-17/h2-5,7-10,12-13,15H,6,11,14H2,1H3,(H,22,25)
InChIKeyYSRZNGOBEXNSRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-(3-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylbutanamide (CAS 953258-90-7): Structural Features, Pyridazinone Class, and Procurement-Relevant Profile


4-(3-(3-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylbutanamide (CAS 953258-90-7) is a synthetic pyridazinone derivative with molecular formula C₂₁H₂₁N₃O₃ and molecular weight 363.4 g/mol . The compound features a 6-oxopyridazin-1(6H)-yl core substituted at the 3-position with a 3-methoxyphenyl group and linked via a butanamide chain to an N-phenyl terminus. The pyridazinone scaffold is recognized in medicinal chemistry as a privileged structure with demonstrated activity across multiple target classes, including phosphodiesterases, dipeptidyl peptidase-4 (DPP-4), and osteoclast differentiation pathways [1].

Why 4-(3-(3-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylbutanamide Cannot Be Simply Replaced by In-Class Pyridazinone Analogs


Within the pyridazinone chemical class, subtle variations in substitution pattern produce substantial differences in target engagement, selectivity, and biological readout. The 3-methoxyphenyl group at the pyridazinone 3-position and the N-phenylbutanamide side chain of CAS 953258-90-7 define a unique pharmacophoric topology distinct from analogs bearing para-methoxyphenyl, N-alkyl, or halogenated phenyl substitutions [1]. Published structure–activity relationship (SAR) studies on pyridazine-based DPP-4 inhibitors demonstrate that even modest alterations to the terminal amide substituent can shift IC₅₀ values by orders of magnitude (e.g., pyridazine-acetohydrazide derivatives 6e and 6l achieved IC₅₀ values of 6.48 and 8.22 nM, respectively, compared with sitagliptin at 13.02 nM) [2]. Consequently, generic substitution without confirmatory comparative data risks selecting an analog with divergent potency, altered selectivity, or incompatible physicochemical properties for the intended research or industrial application.

Quantitative Differentiation Evidence for 4-(3-(3-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylbutanamide vs. Closest Analogs


N-Phenyl vs. N-Butyl Butanamide Side Chain: Impact on Hydrogen-Bonding Capacity and Lipophilicity

The target compound bears an N-phenylbutanamide terminus, whereas the nearest commercially catalogued analog N-butyl-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide replaces the N-phenyl group with an N-butyl chain . This substitution eliminates the aromatic π-system and amide N–H hydrogen-bond donor capability of the target compound, resulting in a calculated XLogP3-AA shift from approximately 2.8 (N-phenyl analog) to approximately 2.1 (N-butyl analog; estimated from structural fragment contributions). The presence of the N-phenyl ring in the target compound provides an additional hydrogen-bonding interaction site with target proteins, as demonstrated by molecular docking studies of structurally related N-phenylbutanamide derivatives targeting KCNQ potassium channels, where the phenyl ring participates in π–π stacking with receptor aromatic residues [1].

Medicinal Chemistry Structure-Activity Relationship Drug Design

3-Methoxyphenyl vs. 4-Methoxyphenyl Pyridazinone Substitution: Positional Isomer Effect on Target Affinity

The target compound incorporates a 3-methoxyphenyl (meta-methoxy) substituent at the pyridazinone 3-position, distinguishing it from the 4-methoxyphenyl (para-methoxy) isomer found in analogs such as 4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(p-tolyl)butanamide [1]. Published SAR on pyridazinone-based butyrylcholinesterase (BuChE) inhibitors shows that the position of the methoxy substituent (2-, 3-, or 4-) on the phenyl ring determines enzyme inhibition potency: in a series of 44 [3-(2/3/4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl carbamate derivatives evaluated against equine BuChE, the 3-methoxy positional isomer exhibited a distinct IC₅₀ profile compared with the 2- and 4-methoxy congeners [2]. In PDE4 inhibitor SAR, replacement of the 3-methoxy group with 3-difluoromethoxy altered both PDE4D3 inhibitory potency and isoform selectivity versus PDE4A4, PDE4B2, and PDE4C2 [3].

Isomer Differentiation Binding Affinity Pyridazinone SAR

Pyridazinone Scaffold DPP-4 Inhibitory Potential: Class-Level Benchmark Against Sitagliptin

Although no published DPP-4 IC₅₀ value exists specifically for 4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylbutanamide, the pyridazinone class provides a quantitative performance benchmark. The pyridazine-acetohydrazide derivative 6e achieved a DPP-4 IC₅₀ of 6.48 nM, and derivative 6l achieved 8.22 nM—both superior to the clinically approved DPP-4 inhibitor sitagliptin (IC₅₀ = 13.02 nM) in the same assay [1]. Separately, an imidazo[4,5-d]pyridazin-4-one derivative (E3024) inhibited DPP-IV in human, mouse, rat, and canine plasma with IC₅₀ values ranging from 140 to 400 nM and demonstrated selectivity over DPP-8 and DPP-9 [2]. The butanamide-linked pyridazinone topology of the target compound preserves the critical carbonyl hydrogen-bond acceptor motif required for DPP-4 active-site engagement, positioning it as a candidate for evaluation in DPP-4 inhibitor screening cascades.

DPP-4 Inhibition Type 2 Diabetes Metabolic Disease Research

Osteoclast Differentiation Inhibition: Structural Analogy to 2N1HIA and Bone Research Applications

A structurally related pyridazinone compound, 2N1HIA (2-(3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl)-N-1H-indol-5-ylacetamide), has been demonstrated to inhibit RANKL-induced osteoclast differentiation by suppressing cathepsin K expression in a dose-dependent manner [1]. The target compound, 4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylbutanamide, shares the critical 6-oxopyridazin-1(6H)-yl core with a methoxyphenyl substituent at the 3-position—the pharmacophoric element also present in 2N1HIA. The structural difference resides in the side chain: the target compound carries an N-phenylbutanamide linker, whereas 2N1HIA bears an N-1H-indol-5-ylacetamide moiety. Given that the pyridazinone 3-methoxyphenyl group is the primary determinant of osteoclast inhibition activity in this chemotype, the target compound may exhibit comparable or differentiated anti-resorptive properties [2].

Osteoclast Differentiation Bone Resorption Osteoporosis Research

Purity Specification: Vendor-Reported 95% Purity Baseline and Procurement Quality Considerations

According to commercial supplier technical datasheets, 4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylbutanamide (CAS 953258-90-7) is typically supplied at 95% purity . This purity level is consistent with research-grade custom synthesis compounds within this structural class. No certified reference standard or pharmacopoeial monograph exists for this compound. Researchers should request a certificate of analysis (CoA) specifying the analytical method (HPLC or LC-MS) and impurity profile from the supplier prior to procurement.

Compound Purity Quality Control Procurement Specification

Recommended Research and Industrial Application Scenarios for 4-(3-(3-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylbutanamide (CAS 953258-90-7)


DPP-4 Inhibitor Screening and Metabolic Disease Drug Discovery

Procure CAS 953258-90-7 for inclusion in focused pyridazinone-based DPP-4 inhibitor screening libraries. The pyridazine/pyridazinone chemotype has demonstrated the capacity to achieve single-digit nanomolar DPP-4 IC₅₀ values (benchmark: 6.48 nM for compound 6e vs. 13.02 nM for sitagliptin) [1]. The target compound's distinct N-phenylbutanamide substitution pattern may provide differentiated selectivity, metabolic stability, or pharmacokinetic properties relative to the pyridazine-acetohydrazide and imidazo-pyridazinone DPP-4 inhibitor subclasses. Use in recombinant human DPP-4 enzyme assays and cellular GLP-1 secretion models to establish preliminary SAR for this scaffold.

Osteoclast Differentiation and Bone Resorption Research

Deploy CAS 953258-90-7 as a comparator compound alongside 2N1HIA in RANKL-induced osteoclast differentiation assays using bone marrow-derived macrophages or RAW264.7 cells. The shared 3-methoxyphenyl-6-oxopyridazin-1(6H)-yl core permits direct evaluation of side-chain contributions (N-phenylbutanamide vs. N-indolylacetamide) to cathepsin K suppression and anti-resorptive activity [1]. Measure TRAP-positive multinucleated cell formation, cathepsin K expression (qPCR/Western blot), and bone resorption pit area to quantify differential potency.

Structure–Activity Relationship (SAR) Studies of Pyridazinone N-Substituted Butanamides

Employ CAS 953258-90-7 as the parent scaffold for systematic SAR exploration. Synthesize or procure close analogs (e.g., N-butyl analog, N-(3,4-difluorophenyl) analog CAS 953258-98-5, N-(5-methyl-1,3,4-thiadiazol-2-yl) analog) and benchmark their activity in parallel assays (e.g., DPP-4 inhibition, PDE4 inhibition, or osteoclast differentiation) [1]. The quantified differences in potency, selectivity, and physicochemical properties (logP, solubility) will inform lead optimization decisions for the chosen therapeutic indication.

Chemical Biology Tool Compound for KCNQ Potassium Channel Modulation

Based on the established activity of N-phenylbutanamide derivatives as KCNQ potassium channel openers (e.g., for epilepsy research), CAS 953258-90-7 warrants evaluation in KCNQ2/3 and KCNQ4/5 electrophysiological patch-clamp assays [1]. The methoxyphenyl-pyridazinone core introduces heterocyclic character absent from previously reported N-phenylbutanamide KCNQ openers, potentially altering subtype selectivity, voltage dependence, or pharmacokinetic profile. Compare potency (EC₅₀) and maximum activation (Emax) against retigabine as a reference KCNQ opener.

Quote Request

Request a Quote for 4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.